
Dpdpe tfa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPDPE TFA involves the formation of a cyclic peptide through the incorporation of D-penicillamine residues at positions 2 and 5, which form a disulfide bridge. The general synthetic route includes:
Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the D-penicillamine residues.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC).
Trifluoroacetate Formation: The peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale cyclization reactors, and industrial HPLC systems for purification. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
DPDPE TFA undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic peptide can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents depending on the specific amino acid side chain targeted.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
DPDPE TFA is extensively used in scientific research due to its selective agonist activity at the delta-opioid receptor. Some key applications include:
Chemistry: Studying the structure-activity relationships of opioid peptides.
Biology: Investigating the role of delta-opioid receptors in pain modulation and other physiological processes.
Medicine: Exploring potential therapeutic applications for pain management and neuroprotection.
Industry: Used in the development of new analgesic drugs and opioid receptor modulators
Mechanism of Action
DPDPE TFA exerts its effects by selectively binding to and activating delta-opioid receptors. This activation leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP). The downstream effects include the modulation of ion channels, leading to decreased neuronal excitability and reduced pain perception. The molecular targets and pathways involved include G-protein coupled receptor signaling and the inhibition of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
[D-Ala2, D-Leu5]-enkephalin (DADLE): Another delta-opioid receptor agonist with similar antinociceptive properties.
[D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO): A selective mu-opioid receptor agonist used for comparison in receptor studies.
[D-Pen2, L-Pen5]-enkephalin (DPLPE): A structural analog with different stereochemistry at position 5.
Uniqueness
DPDPE TFA is unique due to its high selectivity for the delta-opioid receptor and its potent antinociceptive effects. Its cyclic structure with a disulfide bridge provides enhanced stability and receptor binding affinity compared to linear peptides .
Properties
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVILUYVBUMMRG-JZHXPYGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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